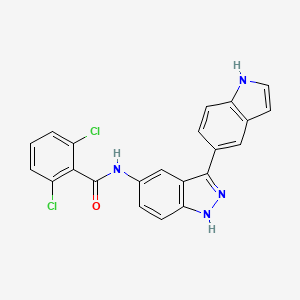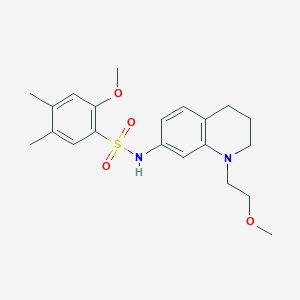
2-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H28N2O4S and its molecular weight is 404.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Studies and Zinquin-Related Fluorophore Research : Kimber, Geue, Lincoln, Ward, and Tiekink (2003) investigated analogues of a Zinquin-related fluorophore. The study included synthesizing and conducting a preliminary spectroscopic study of compounds similar to 2-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide. These compounds exhibited changes in ultraviolet/visible spectra upon adding Zn(II) and formed fluorescent complexes, suggesting potential applications in fluorescence-based assays and imaging techniques (Kimber et al., 2003).
Molecular Structure Analysis : Gelbrich, Haddow, and Griesser (2011) conducted a study on the compound Gliquidone, which has a similar structure to the chemical . They analyzed its molecular structure and interactions, revealing insights into molecular conformations and hydrogen bonding patterns (Gelbrich et al., 2011).
Synthesis and Characterization of Quinazoline Derivatives : Rahman, Rathore, Siddiqui, Parveen, and Yar (2014) synthesized a series of quinazoline derivatives similar to the compound of interest for pharmacological studies. They evaluated these compounds for various biological activities, demonstrating the methodological approach to synthesizing and characterizing such compounds (Rahman et al., 2014).
Photodynamic Therapy Applications : Pişkin, Canpolat, and Öztürk (2020) explored the use of benzenesulfonamide derivatives in photodynamic therapy. They synthesized and characterized compounds, including those similar to the compound , for potential applications in cancer treatment through photodynamic therapy (Pişkin et al., 2020).
Chemical Synthesis and Reaction Studies : Voskressensky, Bol’shov, Borisova, Rozhkova, Sorokina, and Varlamov (2012) conducted a study on the reaction of tetrahydroisoquinolines with alkynes, which are structurally related to the compound . Their research provides insights into the chemical reactions and synthesis processes involving similar compounds (Voskressensky et al., 2012).
Alzheimer's Disease Research : Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, and Seo (2018) synthesized a series of sulfonamides and evaluated their effects on acetylcholinesterase, a key enzyme related to Alzheimer's disease. Their study demonstrates the potential therapeutic applications of compounds like this compound in treating neurological disorders (Abbasi et al., 2018).
Eigenschaften
IUPAC Name |
2-methoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-15-12-20(27-4)21(13-16(15)2)28(24,25)22-18-8-7-17-6-5-9-23(10-11-26-3)19(17)14-18/h7-8,12-14,22H,5-6,9-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLYTGQGELHVNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2400592.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2400595.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2400597.png)
![[4-(Dimethylamino)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2400598.png)
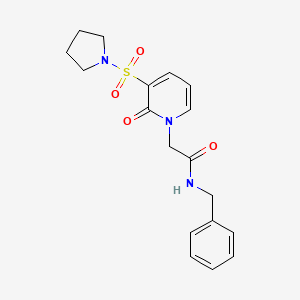
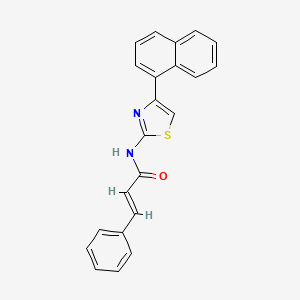
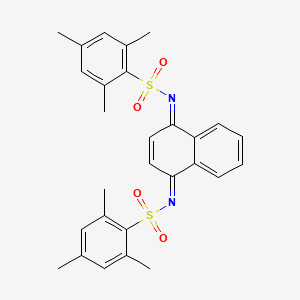
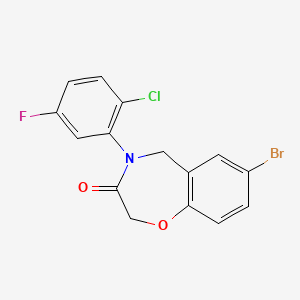
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2400605.png)
![N-(benzo[d]thiazol-2-yl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2400607.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,3-diphenylpropanamide](/img/structure/B2400608.png)
